Cas no 2287282-74-8 (6-Quinolinol, 5-methyl-, hydrobromide (1:1))

6-Quinolinol, 5-methyl-, hydrobromide (1:1) is a quinolone derivative with a molecular formula of C₁₀H₁₀BrNO. This compound is characterized by the presence of a methyl group at the 5-position of the quinoline ring and a hydrobromide salt formation, enhancing its stability and solubility. It is commonly utilized in synthetic organic chemistry and pharmaceutical research due to its potential as a building block for biologically active molecules. The hydrobromide salt form improves handling and storage properties. Its structural features make it suitable for applications in coordination chemistry and as an intermediate in the development of antimicrobial or antitumor agents. The compound is typically supplied with high purity to ensure consistent performance in research applications.
6-Quinolinol, 5-methyl-, hydrobromide (1:1) structure
2287282-74-8 structure
Product Name:6-Quinolinol, 5-methyl-, hydrobromide (1:1)
CAS No:2287282-74-8
MF:C10H10BrNO
MW:240.09650182724
CID:5457818
PubChem ID:137943581
Update Time:2025-06-11

6-Quinolinol, 5-methyl-, hydrobromide (1:1) Chemical and Physical Properties

Names and Identifiers

    • 5-Methylquinolin-6-ol;hydrobromide
    • Z3511186693
    • EN300-6745870
    • 2287282-74-8
    • 5-methylquinolin-6-ol hydrobromide
    • 6-Quinolinol, 5-methyl-, hydrobromide (1:1)
    • Inchi: 1S/C10H9NO.BrH/c1-7-8-3-2-6-11-9(8)4-5-10(7)12;/h2-6,12H,1H3;1H
    • InChI Key: IDQUVECQQMJERR-UHFFFAOYSA-N
    • SMILES: Br.OC1C=CC2C(=CC=CN=2)C=1C

Computed Properties

  • Exact Mass: 238.99458g/mol
  • Monoisotopic Mass: 238.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų

6-Quinolinol, 5-methyl-, hydrobromide (1:1) Pricemore >>

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Additional information on 6-Quinolinol, 5-methyl-, hydrobromide (1:1)

Introduction to 6-Quinolinol, 5-methyl-, hydrobromide (1:1) and Its Applications in Modern Chemical Biology

6-Quinolinol, 5-methyl-, hydrobromide (1:1), with the CAS number 2287282-74-8, is a meticulously crafted compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, characterized by its hydrobromide salt form and a 1:1 stoichiometric ratio, represents a fascinating intersection of quinoline derivatives and brominated heterocycles. The structural integrity of this molecule, featuring a methyl-substituted quinolinol backbone, positions it as a versatile scaffold for further functionalization and exploration in drug discovery.

The quinoline scaffold has long been recognized for its pharmacological significance, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of a methyl group at the 5-position and the formation of a hydrobromide salt not only enhances solubility but also modulates electronic properties, making 6-Quinolinol, 5-methyl-, hydrobromide (1:1) an intriguing candidate for various biochemical assays. Recent advancements in medicinal chemistry have highlighted the importance of such modified quinolines in developing next-generation therapeutics.

In the context of contemporary research, 6-Quinolinol, 5-methyl-, hydrobromide (1:1) has been explored for its potential role in modulating enzyme activity and interacting with biological targets. Studies have demonstrated that quinoline derivatives can serve as inhibitors or activators of key enzymes involved in metabolic pathways. The methyl substitution at the 5-position appears to enhance binding affinity to certain protein targets, thereby increasing the compound's efficacy. This observation has spurred interest in designing analogs with optimized pharmacokinetic profiles.

One particularly compelling area of research involves the use of 6-Quinolinol, 5-methyl-, hydrobromide (1:1) as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with enhanced therapeutic potential. For instance, modifications at the quinoline core have led to the discovery of molecules with improved selectivity against specific disease-related pathways. Such findings underscore the compound's significance as a building block in synthetic chemistry.

The hydrobromide salt form of 6-Quinolinol, 5-methyl-, hydrobromide (1:1) offers additional advantages in terms of stability and handling. Hydrobromides are commonly used in pharmaceutical formulations due to their high melting points and crystalline structure, which facilitate controlled release and improved bioavailability. This makes the compound particularly suitable for preclinical studies where precise dosing is critical.

Recent publications have highlighted the compound's role in investigating novel therapeutic strategies for neurological disorders. Quinoline derivatives are known to interact with neurotransmitter systems, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The methyl-substituted derivative has shown particular promise in preclinical models, where it exhibits neuroprotective effects by modulating oxidative stress and inflammation.

The synthesis of 6-Quinolinol, 5-methyl-, hydrobromide (1:1) involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The process typically begins with the functionalization of a quinoline precursor followed by bromination and methylation steps. Each step is carefully optimized to ensure high yield and purity, which are crucial for subsequent biological evaluations. Advanced techniques such as flow chemistry have been employed to enhance scalability and reproducibility.

In conclusion, 6-Quinolinol, 5-methyl-, hydrobromide (1:1) represents a significant advancement in chemical biology research. Its unique structural features make it a valuable tool for exploring new therapeutic avenues across multiple disease domains. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the development of innovative treatments for complex human diseases.

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